Diosgenin-3-O-|A-D-sodium glucuronide
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Overview
Description
Diosgenin-3-O-β-D-sodium glucuronide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of diosgenin, a naturally occurring steroid sapogenin found in various plants, particularly in the Dioscorea species. This compound has a molecular weight of 612.73 and a molecular formula of C33H49NaO9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diosgenin-3-O-β-D-sodium glucuronide typically involves the glucuronidation of diosgenin. This process can be achieved through enzymatic or chemical methods. In the chemical method, diosgenin is reacted with glucuronic acid in the presence of a catalyst to form the glucuronide derivative .
Industrial Production Methods
Industrial production of Diosgenin-3-O-β-D-sodium glucuronide involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diosgenin-3-O-β-D-sodium glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of Diosgenin-3-O-β-D-sodium glucuronide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of Diosgenin-3-O-β-D-sodium glucuronide depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the reagents used .
Scientific Research Applications
Diosgenin-3-O-β-D-sodium glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in biochemical assays and organic synthesis.
Biology: Employed in studies related to cellular processes and molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of steroidal drugs.
Industry: Utilized in the production of various biochemical products and as a research tool in life sciences
Mechanism of Action
The mechanism of action of Diosgenin-3-O-β-D-sodium glucuronide involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diosgenin: The parent compound from which Diosgenin-3-O-β-D-sodium glucuronide is derived.
Diosgenin-3-O-rhamnosyl (1→2) [glucosyl (1→6)]glucoside: Another glucuronide derivative of diosgenin with different sugar moieties.
Uniqueness
Its sodium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C33H49NaO9 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H50O9.Na/c1-16-7-12-33(39-15-16)17(2)24-23(42-33)14-22-20-6-5-18-13-19(8-10-31(18,3)21(20)9-11-32(22,24)4)40-30-27(36)25(34)26(35)28(41-30)29(37)38;/h5,16-17,19-28,30,34-36H,6-15H2,1-4H3,(H,37,38);/q;+1/p-1/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+,28-,30+,31-,32-,33-;/m0./s1 |
InChI Key |
LTNYWDONDWLMCP-DSBCIPFDSA-M |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)C)C)OC1.[Na+] |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C(=O)[O-])O)O)O)C)C)C)OC1.[Na+] |
Origin of Product |
United States |
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